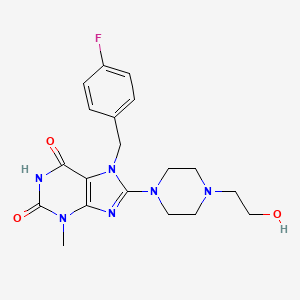
7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23FN6O3 and its molecular weight is 402.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(4-fluorobenzyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its unique structure includes a hydroxyethyl piperazine moiety and a fluorobenzyl group, which may enhance its biological activity and solubility. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈FN₅O₂. Its structural features contribute to its pharmacological properties:
| Feature | Description |
|---|---|
| Purine Core | Central structure providing biological activity |
| Fluorobenzyl Group | Enhances lipophilicity and receptor binding |
| Hydroxyethyl Piperazine Moiety | Increases solubility and potential interactions |
The mechanism of action for this compound involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate physiological responses.
- Nucleic Acid Interaction : Potential intercalation with DNA or RNA may affect gene expression and replication processes.
Biological Activity
Research indicates significant biological activities associated with this compound, including:
- Antitumor Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects against cancer cells by disrupting cell cycle progression.
- Antiviral Properties : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
- Neuroprotective Effects : Some purine derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antitumor Effects : A recent study demonstrated that a similar purine derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor properties .
- Research on Antiviral Activity : Investigations into imidazopyridine derivatives revealed effective inhibition of respiratory syncytial virus (RSV) at low concentrations, suggesting that modifications similar to those in the target compound could yield comparable antiviral agents .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other known purine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Caffeine | Stimulant properties | Methylxanthine structure |
| Theophylline | Bronchodilator effects | Used in respiratory therapies |
| 7-Aminopurine | Antiviral activity | Simple amine substitution |
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3/c1-23-16-15(17(28)22-19(23)29)26(12-13-2-4-14(20)5-3-13)18(21-16)25-8-6-24(7-9-25)10-11-27/h2-5,27H,6-12H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCRGHAQWYFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













